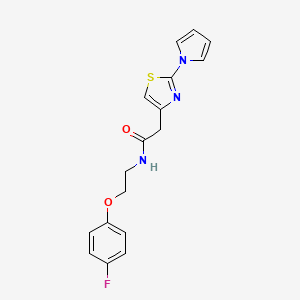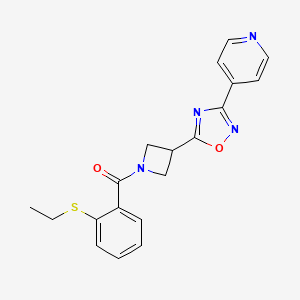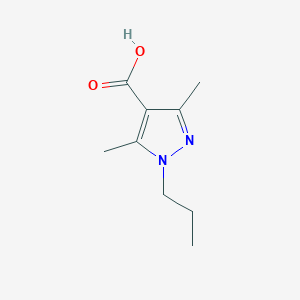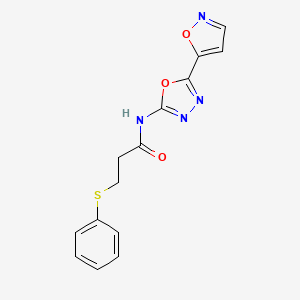
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves multiple steps, starting from basic heterocyclic precursors. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, a series of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds were synthesized from 2-chloronicotinonitrile, which suggests that halogenated precursors could be a starting point for the synthesis of related acetamide compounds . Additionally, the synthesis of pyrrolo[2,1-b]thiazol-3(2H)-ones as precursors for N-alkyl-2-(1H-pyrrol-2-ylthio)acetamides involved refluxing certain esters in POCl3, followed by amination with primary aliphatic amines . This indicates that similar synthetic routes could be employed for the compound , involving key steps such as halogenation, cyclization, and amination.
Molecular Structure Analysis
The molecular structure of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide would likely be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and MS, as these methods were used to confirm the structures of related compounds . The presence of a pyrrol ring and a thiazole ring in the compound suggests a heterocyclic framework that could be analyzed for electronic distribution, conformational stability, and potential tautomeric forms. The fluorophenoxy group would contribute to the compound's electronic properties and could influence its binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The acetamide moiety is a key functional group that could undergo various chemical reactions, such as hydrolysis to form the corresponding acid and amine. The thiazole ring could participate in nucleophilic substitution reactions, especially if activated by adjacent electron-withdrawing groups. The pyrrol ring could be involved in electrophilic substitution reactions due to the electron-rich nature of the heterocycle. The fluorophenoxy group could also affect the compound's reactivity by withdrawing electron density through the aromatic system.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide would include its melting point, solubility in various solvents, and stability under different conditions. The compound's lipophilicity, influenced by the fluorophenoxy group, would be relevant for its potential biological activity, as it affects membrane permeability and bioavailability. The compound's acidity or basicity could be inferred from the presence of the acetamide group, which could form hydrogen bonds and affect solubility and dissolution rate.
The provided papers do not include case studies or detailed studies on the specific compound , so it is not possible to describe relevant case studies for this compound . However, the general synthetic and analytical methods described could be applied to the synthesis and characterization of the compound, and its physical and chemical properties could be predicted based on the functional groups present.
Aplicaciones Científicas De Investigación
Insecticidal Applications
A study by Fadda et al. (2017) described the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research indicates the potential for related compounds to serve as insecticides, suggesting that variations of these molecules, including the specified compound, could have applications in pest control (Fadda et al., 2017).
Anticancer Activity
Research by Alqahtani and Bayazeed (2020) on the synthesis and antiproliferative activity of new pyridine-linked thiazole derivatives highlighted their cytotoxicity against various cancer cell lines. This underscores the potential for compounds with similar structural features to be explored for anticancer applications (Alqahtani & Bayazeed, 2020).
Glutaminase Inhibition
Shukla et al. (2012) designed, synthesized, and evaluated BPTES analogs as glutaminase inhibitors, showcasing the therapeutic potential of GLS inhibition in cancer treatment. Compounds within this chemical space could offer new avenues for cancer therapy through metabolic modulation (Shukla et al., 2012).
PI3K/mTOR Dual Inhibition
A study by Stec et al. (2011) investigated various 6,5-heterocycles to improve metabolic stability of PI3Kα and mTOR inhibitors, indicating the relevance of such compounds in targeting cancer cell growth and survival pathways (Stec et al., 2011).
Antioxidant Activity
Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives explored the effect of hydrogen bonding on self-assembly and antioxidant activity. This highlights another avenue where related compounds could be applied, particularly in oxidative stress mitigation (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-5-15(6-4-13)23-10-7-19-16(22)11-14-12-24-17(20-14)21-8-1-2-9-21/h1-6,8-9,12H,7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYRMMYIHWZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)
![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)


![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)
![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)
